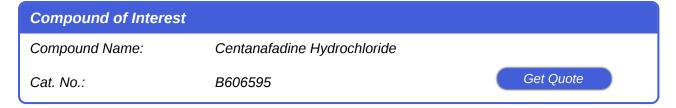


# **Evaluating the Abuse Potential of Centanafadine Hydrochloride: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As with any centrally acting compound, a thorough evaluation of its abuse potential is a critical component of the drug development process and a key consideration for regulatory agencies. This document provides detailed application notes and protocols for the comprehensive assessment of the abuse potential of **centanafadine hydrochloride**, drawing from preclinical and clinical research findings.

Centanafadine's mechanism of action, involving the inhibition of norepinephrine, dopamine, and serotonin reuptake, necessitates a multifaceted approach to abuse liability testing.[1] Its distinct pharmacological profile, with a higher affinity for the norepinephrine transporter followed by the dopamine and serotonin transporters, suggests a potentially different abuse liability profile compared to traditional stimulants.[2][3]

This document outlines the standard methodologies for in vitro, preclinical, and clinical studies designed to elucidate the abuse potential of centanafadine, providing researchers with a framework for conducting these essential evaluations.

# **In Vitro Receptor Binding Studies**

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Application Note: The initial step in assessing the abuse potential of a compound like centanafadine is to determine its binding affinity for and functional activity at key central nervous system targets associated with drug abuse. For centanafadine, this primarily involves evaluating its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A higher affinity for DAT is often correlated with stimulant-like abuse potential.

Experimental Protocol: Radioligand Binding Assays

- Objective: To determine the in vitro binding affinity (IC50 or Ki) of centanafadine hydrochloride for human DAT, NET, and SERT.
- Materials:
  - Cloned human transporters (hDAT, hNET, hSERT) expressed in a stable cell line (e.g., HEK293 cells).
  - Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
  - Centanafadine hydrochloride dissolved in an appropriate vehicle.
  - Incubation buffer, filtration apparatus, and scintillation counter.
- Procedure:
  - Prepare cell membranes expressing the transporter of interest.
  - In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of centanafadine.
  - Allow the binding reaction to reach equilibrium.
  - Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
  - Wash the filters to remove non-specific binding.



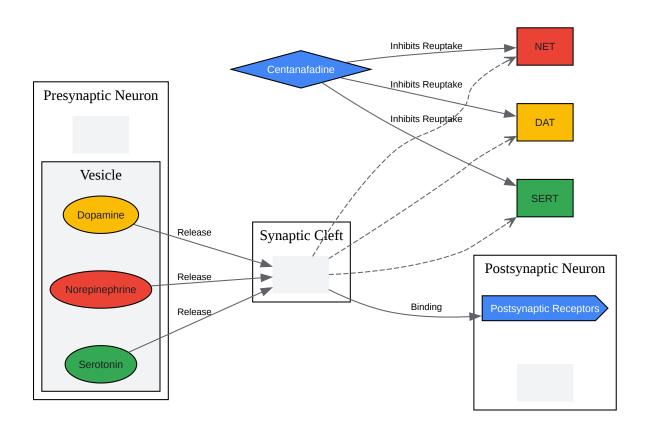
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of centanafadine.
  - Generate a concentration-response curve by plotting the percentage of inhibition of radioligand binding against the logarithm of the centanafadine concentration.
  - Determine the IC50 value (the concentration of centanafadine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
  - If applicable, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

#### Data Presentation:

| Transporter                                   | Radioligand                 | Centanafadine IC50<br>(nM) | Reference |
|---|-----------------------------|----------------------------|-----------|
| Human<br>Norepinephrine<br>Transporter (hNET) | [³H]nisoxetine              | 6                          | [3][4]    |
| Human Dopamine<br>Transporter (hDAT)          | [ <sup>3</sup> H]WIN 35,428 | 38                         | [3][4]    |
| Human Serotonin<br>Transporter (hSERT)        | [³H]citalopram              | 83                         | [3][4]    |

Diagram of Centanafadine's Mechanism of Action:





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Centanafadine's Triple Reuptake Inhibition

## **Preclinical Abuse Potential Assessment**

Application Note: Preclinical behavioral pharmacology studies in animals are essential for predicting the abuse liability of a new drug in humans. The two most common and predictive models for stimulant-like drugs are drug discrimination and intravenous self-administration.

# **Drug Discrimination Studies**

Application Note: Drug discrimination paradigms assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine) and to differentiate it from a vehicle. A test drug that "substitutes" for the training drug is predicted to have similar subjective effects and, therefore, a similar abuse potential. Studies

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have shown that centanafadine fully substitutes for the discriminative stimulus effects of cocaine in rats and rhesus monkeys.[5]

Experimental Protocol: Cocaine Discrimination in Rats

- Objective: To determine if centanafadine produces cocaine-like discriminative stimulus effects in rats.
- Animals: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.
- Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
- Training Procedure:
  - Rats are first trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
  - Once responding is stable, discrimination training begins. Before each daily session, rats are administered either cocaine (e.g., 10 mg/kg, i.p.) or saline.
  - Following cocaine administration, responses on one lever (the "drug" lever) are reinforced with food. Following saline administration, responses on the other lever (the "vehicle" lever) are reinforced.
  - Training continues until rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responses for 10 consecutive days).

#### Testing Procedure:

- Once the discrimination is acquired, test sessions are conducted.
- Various doses of centanafadine (and the training drug, cocaine, as a positive control) are administered before the session.
- During test sessions, responses on either lever are recorded but not reinforced to avoid influencing the choice.



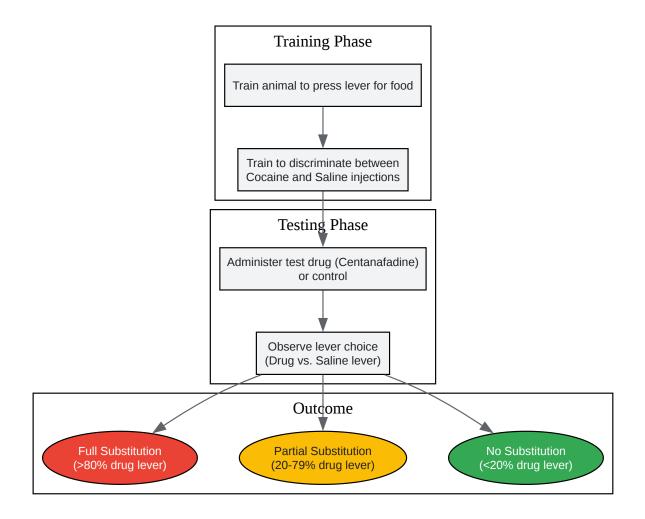
- The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis:
  - Full substitution is defined as ≥80% of responses on the drug-appropriate lever.
  - Partial substitution is defined as 20-79% of responses on the drug-appropriate lever.
  - No substitution is defined as <20% of responses on the drug-appropriate lever.
  - A dose-response curve for centanafadine's substitution for cocaine is generated.

#### Data Presentation:

| Species        | Training Drug | Centanafadine<br>Doses | Outcome           | Reference |
|----------------|---------------|------------------------|-------------------|-----------|
| Rats           | Cocaine       | Not specified          | Full substitution | [5]       |
| Rhesus Monkeys | Cocaine       | Not specified          | Full substitution | [5]       |

Diagram of Drug Discrimination Workflow:





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Drug Discrimination Experimental Flow

### **Self-Administration Studies**

Application Note: Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug, which is a key component of its abuse potential. Animals are trained to perform a task (e.g., lever pressing) to receive an intravenous infusion of a drug. If a drug maintains responding above vehicle levels, it is considered to have reinforcing properties. While specific self-administration data for centanafadine is not readily available in the public domain, a general protocol for stimulants is provided. Based on its mechanism of action,



particularly its inhibition of dopamine reuptake, it is plausible that centanafadine would be selfadministered by animals.

Experimental Protocol: Intravenous Self-Administration in Rats

- Objective: To determine if centanafadine has reinforcing effects in rats.
- Animals: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.
- Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a swivel system to allow for free movement of the animal.

#### Procedure:

- Rats are trained to press one of two levers (the "active" lever) to receive an intravenous infusion of a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), on an FR schedule. The other lever ("inactive") has no programmed consequences.
- Once responding for the training drug is stable, substitution sessions begin.
- Different doses of centanafadine (or saline as a negative control) are made available for self-administration.
- The number of infusions earned per session is recorded.

#### Data Analysis:

- A drug is considered to have reinforcing effects if it maintains a significantly higher number of infusions compared to saline.
- A dose-response curve is generated to determine the range of doses over which the drug is reinforcing.

# **Human Abuse Potential (HAP) Assessment**

Application Note: The Human Abuse Potential (HAP) or Human Abuse Liability (HAL) study is a critical clinical trial designed to assess the subjective effects, "liking," and potential for abuse of

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a new drug in a population of experienced recreational drug users. A HAP study was conducted for centanafadine (NCT02144415).[6]

Experimental Protocol: Human Abuse Potential Study

- Objective: To evaluate the abuse potential of single oral doses of centanafadine immediaterelease (IR) compared to placebo and active comparators (d-amphetamine and lisdexamfetamine) in experienced recreational stimulant users.
- Study Design: A randomized, double-blind, placebo- and active-controlled, five-arm crossover study.
- Participants: Healthy adult male and female recreational stimulant users who can distinguish the effects of a known stimulant from placebo.
- Treatments:
  - Centanafadine IR (400 mg and 800 mg)
  - d-amphetamine (e.g., 40 mg)
  - Lisdexamfetamine (e.g., 100 mg)
  - Placebo
- Procedure:
  - Each participant receives each of the five treatments in a randomized order, with a sufficient washout period between each treatment.
  - Subjective effects are assessed at multiple time points post-dose using validated questionnaires, including Visual Analog Scales (VAS) for "Drug Liking," "Overall Drug Liking," "Good Effects," "Bad Effects," and "Take Drug Again."
- Primary Endpoint: The primary endpoint is typically the peak effect (Emax) on the "Drug Liking" VAS.
- Data Analysis:



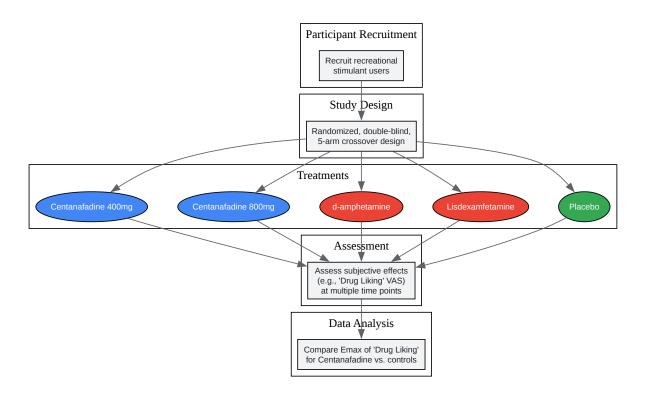
- The Emax for "Drug Liking" for each dose of centanafadine is compared to placebo and the active comparators using appropriate statistical methods (e.g., mixed-effects models).
- Secondary endpoints are also analyzed to provide a comprehensive profile of the drug's subjective effects.

#### Data Presentation:

| Treatment                            | Primary Outcome<br>Measure | Key Findings   | Reference |
|--------------------------------------|----------------------------|--|-----------|
| Centanafadine IR<br>(400 mg, 800 mg) | "Drug Liking" VAS          | At high doses, produced aversive effects (nausea, vomiting, dysphoria) that preceded any "liking" effects. "Liking" was approximately twothirds that of amphetamines but with a delayed onset. | [7]       |
| d-amphetamine                        | "Drug Liking" VAS          | Produced immediate positive subjective effects.  | [7]       |
| Lisdexamfetamine                     | "Drug Liking" VAS          | Produced positive subjective effects.  | [7]       |
| Placebo                              | "Drug Liking" VAS          | Minimal subjective effects.  | [7]       |

Diagram of Human Abuse Potential Study Design:





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Human Abuse Potential Study Workflow

# **Summary and Conclusions**

The evaluation of **centanafadine hydrochloride**'s abuse potential involves a tiered approach, beginning with its in vitro receptor binding profile, followed by preclinical behavioral studies, and culminating in a definitive human abuse potential study.

 In Vitro: Centanafadine demonstrates a triple monoamine reuptake inhibitor profile with a preferential affinity for NET, followed by DAT and SERT.



- Preclinical: In drug discrimination studies, centanafadine fully substitutes for cocaine, suggesting it produces similar subjective effects to a known stimulant. While specific selfadministration data is not publicly available, its dopaminergic activity suggests it would likely be reinforcing.
- Clinical: The human abuse potential study revealed a unique profile for centanafadine. At supratherapeutic doses, it produced aversive effects that preceded and potentially limited its rewarding effects. While some "liking" was observed, it was delayed and of a lesser magnitude compared to traditional stimulants.

In conclusion, the available data suggest that centanafadine possesses some abuse potential, as indicated by its dopaminergic activity and substitution for cocaine in preclinical models. However, the aversive effects observed at higher doses in the human abuse potential study may serve to limit its overall abuse liability compared to conventional stimulants. This comprehensive evaluation provides a robust framework for understanding the abuse potential of centanafadine and informs its potential scheduling and clinical use.

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